

# What are the current trends in HIV-1 drug resistance?

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**Compound Focus:** HIV-1 inhibitor-60

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Recent large-scale studies analyzing US laboratory data from 2018 to 2024 show a promising **decline in the prevalence of resistance** to all major drug classes in both plasma RNA and proviral DNA [1].

The table below summarizes the key trends in resistance prevalence over this period:

Resistance Category	Specimen Type	Prevalence in 2018	Prevalence in 2024
Any NRTI, NNRTI, PI, or INSTI	Plasma RNA	31.5%	22.4%
	Proviral DNA	42.1%	32.8%
Dual-class (NRTI + NNRTI)	Plasma RNA	8.7%	4.7%
	Proviral DNA	13.1%	8.5%

This decline is consistent with the use of modern regimens that have a higher genetic barrier to resistance, better tolerability, and more convenient dosing [1]. Despite this positive trend, drug resistance remains a significant challenge, particularly with the emergence of certain mutations like the integrase **R263K**, which has shown an increasing prevalence [1].

## What are the major cross-resistance pathways for Integrase Strand Transfer Inhibitors (INSTIs)?

Resistance to INSTIs primarily develops through mutations in the integrase active site. High-level resistance often involves one of three major pathways, which can be supplemented by secondary mutations that improve viral fitness or further increase resistance [2].

Primary Pathway	Key Mutations	Impact on Viral Fitness
Q148 Pathway	Q148H/K/R	Significantly reduces replication capacity.
N155 Pathway	N155H	Significantly reduces replication capacity.
Y143 Pathway	Y143C/H/R	Significantly reduces replication capacity.

These mutations are located in the catalytic core domain (CCD) of the integrase enzyme, which forms the binding pocket for INSTIs like raltegravir and elvitegravir [2]. The following diagram illustrates the relationship between the enzyme's structure and these resistance pathways:

## How can I profile resistance against novel NNRTIs like the GH9 triple mutant?

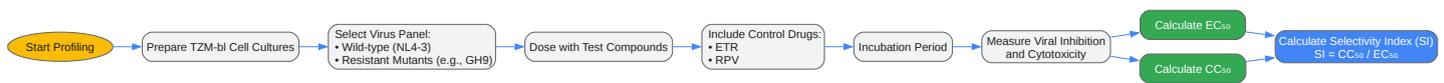
The **GH9 mutant strain (K101P/K103N/V108I)** is a benchmark for highly cross-resistant HIV-1 and confers significant resistance to existing NNRTIs [3]. Profiling novel compounds against such strains involves a standard experimental workflow to determine antiviral potency and cytotoxicity.

### Experimental Protocol for Anti-HIV-1 Activity Evaluation [3]:

- **Cell Culture:** Use TZM-bl cell cultures.
- **Virus Strains:** Infect cells with a panel of viruses, including:
  - Wild-type HIV-1 (e.g., strain NL4-3).
  - NNRTI-resistant strains (e.g., GH9, p1579, p5375).
- **Dosing:** Treat infected cultures with the target compounds.

- **Reference Controls:** Include approved drugs Etravirine (ETR) and Rilpivirine (RPV) as reference controls.
- **Data Analysis:** Calculate key metrics for each compound and virus strain.
  - **EC<sub>50</sub> (Median Effective Concentration):** The concentration required to achieve 50% inhibition of viral replication. Indicates antiviral potency.
  - **CC<sub>50</sub> (Median Cytotoxic Concentration):** The concentration that causes cytotoxicity in 50% of the cells.
  - **SI (Selectivity Index):** The ratio  $CC_{50}/EC_{50}$ . A higher SI indicates a wider safety margin.

The workflow for this profiling is as follows:



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## How can I computationally analyze phenotypic resistance patterns?

For a broader analysis of resistance patterns across multiple inhibitors, a computational clustering approach can be used to identify major multidrug-resistant phenotypic patterns and their diverse genotypic determinants [4].

### Methodology for Multifaceted Resistance Analysis [4]:

- **Data Curation:** Gather a dataset of clinical isolate sequences (e.g., HIV-1 protease sequences) with corresponding phenotypic susceptibility data (fold-change in  $IC_{50}$ ) for multiple drugs.
- **Data Scaling and Standardization:** Log-scale and standardize the fold-change values based on clinical or biological cutoffs to represent the level of decreased susceptibility.
- **Phenotypic Clustering:** Use clustering algorithms (e.g., integer programming-based k-medoids clustering) to group isolates based on their similar resistance profiles across all drugs in the study.
- **Genotypic Analysis:** For each phenotypic cluster, identify representative genotypic sequences and the mutations that define them. Feature selection methods can determine the amino acid positions

most informative for the cluster.

- **Validation:** Validate the clusters by assessing their ability to predict resistance levels for one drug based on the known resistance to others.

This process helps reveal that clinically circulating isolates often occupy a limited portion of the possible phenotypic space and that similar resistance profiles can arise from different genetic mutations [4].

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